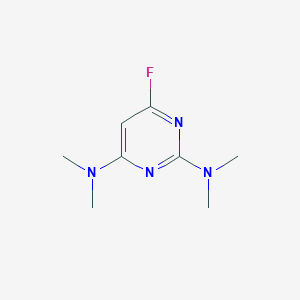2,4-BIS(DIMETHYLAMINO)-6-FLUOROPYRIMIDINE
CAS No.: 51421-98-8
Cat. No.: VC3955359
Molecular Formula: C8H13FN4
Molecular Weight: 184.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 51421-98-8 |
|---|---|
| Molecular Formula | C8H13FN4 |
| Molecular Weight | 184.21 g/mol |
| IUPAC Name | 6-fluoro-2-N,2-N,4-N,4-N-tetramethylpyrimidine-2,4-diamine |
| Standard InChI | InChI=1S/C8H13FN4/c1-12(2)7-5-6(9)10-8(11-7)13(3)4/h5H,1-4H3 |
| Standard InChI Key | XEDAIGWIUSOOIC-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC(=NC(=N1)N(C)C)F |
| Canonical SMILES | CN(C)C1=CC(=NC(=N1)N(C)C)F |
Introduction
Structural and Molecular Characteristics
Structural Analogues and Comparative Analysis
The compound’s closest analogs include:
-
2,4-DIAMINO-6-FLUOROPYRIMIDINE (CAS: 696-83-3): Lacks dimethylamino groups but shares the fluoropyrimidine backbone .
-
2,4-BIS(DIETHYLAMINO)-6-FLUOROPYRIMIDINE (CAS: 1648-44-8): Features diethylamino groups instead of dimethylamino, with a molecular formula of C₁₂H₂₁FN₄ .
-
2-AMINO-4-DIMETHYLAMINO-6-FLUOROPYRIMIDINE (CAS: 165258-70-8): Contains one dimethylamino and one amino group, formula C₆H₉FN₄ .
Table 1: Comparative Properties of Fluoropyrimidine Derivatives
The dimethylamino groups enhance electron-donating effects compared to amino or diethylamino substituents, influencing reactivity and solubility .
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis for 2,4-BIS(DIMETHYLAMINO)-6-FLUOROPYRIMIDINE is documented, analogous methods for fluoropyrimidines suggest a two-step process:
Step 1: Chlorination of Fluorouracil
A precursor such as 2,4-dichloro-6-fluoropyrimidine can be synthesized via chlorination of 6-fluorouracil using phosphorus oxychloride (POCl₃) in the presence of a tertiary amine catalyst (e.g., triethylamine) . For example:
This step mirrors the chlorination of 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine .
Step 2: Amination with Dimethylamine
The dichloro intermediate undergoes nucleophilic substitution with dimethylamine (HN(CH₃)₂) under controlled conditions:
Triethylamine may act as an acid scavenger to neutralize HCl, improving yield .
Optimization and Yield
Key parameters include:
-
Temperature: Elevated temperatures (80–100°C) accelerate substitution but risk side reactions .
-
Solvent: Polar aprotic solvents like toluene or dichloromethane enhance reactivity .
-
Stoichiometry: Excess dimethylamine (2.5–3.0 equivalents) ensures complete substitution .
Physicochemical Properties
Solubility and Partitioning
-
Solubility: Moderate in polar solvents (e.g., DMSO, ethanol) due to dimethylamino groups; low in water (logP ~2.3 estimated) .
-
pKa: Predicted 3.1–4.1 for the pyrimidine ring nitrogen, influenced by electron-donating substituents .
Reactivity and Functionalization
Electrophilic Substitution
The fluorine atom at position 6 is susceptible to nucleophilic displacement, enabling further derivatization:
Common nucleophiles include hydrazine, alkoxides, or thiols .
Stability Under Acidic/Basic Conditions
-
Acidic Conditions: Protonation of dimethylamino groups may occur, altering solubility.
-
Basic Conditions: Deprotonation of ring nitrogen enhances nucleophilic reactivity .
Industrial and Research Applications
Pharmaceutical Intermediates
Fluoropyrimidines are precursors to anticancer agents (e.g., 5-fluorouracil analogs) and kinase inhibitors. The dimethylamino groups may improve bioavailability .
Agrochemical Development
Analogous compounds like florasulam (a triazolopyrimidine sulfonamide herbicide) rely on fluoropyrimidine intermediates . The dimethylamino groups could modulate herbicidal activity.
Materials Science
Fluorinated pyrimidines are explored as ligands in coordination chemistry or monomers for high-performance polymers .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume